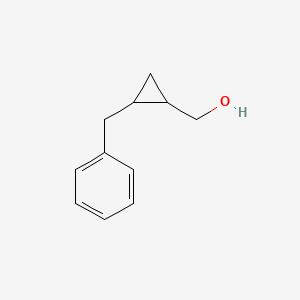

(2-Benzylcyclopropyl)methanol

Description

(2-Benzylcyclopropyl)methanol is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and a hydroxymethyl group

Properties

IUPAC Name |

(2-benzylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIKQLZJBQULIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of styrene with diazomethane to form 2-phenylcyclopropane, which is then subjected to a Grignard reaction with formaldehyde to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using safer and more efficient reagents. The use of flow chemistry techniques can enhance the safety and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to yield the corresponding cyclopropylmethane derivative.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

Oxidation: Benzylcyclopropylcarboxylic acid.

Reduction: Benzylcyclopropane.

Substitution: Benzylcyclopropyl halides.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(2-Benzylcyclopropyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new compounds.

Synthesis Routes

The synthesis typically involves cyclopropanation reactions followed by functional group transformations. A common method includes:

- Cyclopropanation : Reaction of styrene with diazomethane.

- Grignard Reaction : Reaction with formaldehyde to yield this compound.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit significant biological activity. Studies are ongoing to explore its interactions with various biomolecules, which could lead to the identification of new therapeutic agents.

Mechanism of Action

The compound's hydroxyl group can form hydrogen bonds with biological targets, influencing their structure and function. The benzyl group may enhance binding affinity through π-π interactions, making it a candidate for further pharmacological studies.

Medicinal Chemistry

Therapeutic Properties

this compound is being investigated as a precursor to pharmacologically active compounds. Its unique structure may contribute to the development of novel drugs targeting specific biological pathways.

Case Study: Precursor Synthesis

In one study, this compound was used as a precursor in synthesizing compounds with anti-inflammatory properties, demonstrating its potential in drug development.

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

| Application Area | Details |

|---|---|

| Chemical Industry | Used as an intermediate for synthesizing complex organic compounds. |

| Pharmaceuticals | Investigated for potential therapeutic applications and drug synthesis. |

| Material Science | Explored for use in specialty materials due to its unique chemical properties. |

Summary of Findings

- Unique Structure : The combination of a cyclopropane ring and a hydroxymethyl group provides distinct reactivity.

- Versatile Applications : Its utility spans across chemical synthesis, biological research, medicinal chemistry, and industrial applications.

- Ongoing Research : Continuous studies are necessary to fully understand its potential and mechanisms of action.

Mechanism of Action

The mechanism of action of (2-Benzylcyclopropyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Benzyl alcohol: Similar in having a benzyl group attached to a hydroxyl group but lacks the cyclopropane ring.

Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxymethyl group but lacks the benzyl substitution.

Uniqueness: (2-Benzylcyclopropyl)methanol is unique due to the combination of a benzyl group and a cyclopropane ring, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Biological Activity

(2-Benzylcyclopropyl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The IUPAC name for this compound indicates its structural characteristics, which include a cyclopropyl group attached to a benzyl moiety and a hydroxymethyl group. This unique structure may contribute to its biological properties.

Antidiabetic Activity

Research indicates that this compound may have antidiabetic effects. A patent document describes its potential role in regulating insulin secretion and enhancing glucose tolerance, suggesting that it could be beneficial for managing diabetes mellitus .

Table 1: Potential Pharmacological Effects of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidiabetic | Increases insulin secretion | |

| Anti-obesity | Modulates metabolic pathways | |

| Cholesterol Regulation | Inhibits cholesterol absorption |

The biological activity of this compound is thought to involve several mechanisms:

- Insulin Secretion : The compound may enhance insulin secretion from pancreatic beta-cells, thereby improving glucose homeostasis.

- Metabolic Regulation : It may influence pathways related to lipid metabolism, potentially aiding in weight management and cholesterol regulation.

- Enzyme Inhibition : It has been suggested that this compound could act as an inhibitor of certain metabolic enzymes, although specific targets require further investigation .

Safety and Toxicity

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary assessments suggest that it may cause skin irritation and eye damage upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.